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Compound of Interest

Compound Name: Trimethylcyclohexanol

Cat. No.: B073185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,5-
trimethylcyclohexanol, a versatile organic compound with applications in various industries.
The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for its cis and trans isomers, offering valuable insights for structural
elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 3,3,5-trimethylcyclohexanol, both tH and 13C
NMR are essential for distinguishing between the cis and trans isomers.

'H NMR Spectral Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity
of hydrogen atoms in a molecule.

Table 1: *H NMR Chemical Shifts () for 3,3,5-Trimethylcyclohexanol Isomers
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cis-3,3,5- trans-3,3,5-

Proton Assignment Trimethylcyclohexanol (9, Trimethylcyclohexanol (9,
ppm) ppm)

H-1 (CH-OH) ~3.9 (axial) ~3.4 (equatorial)

CHs-5 ~0.85 ~0.95

CHs-3 (axial) ~0.90 ~0.90

CHs-3 (equatorial) ~1.00 ~1.00

Cyclohexyl Protons 1.0-2.0 1.0-2.0

OH Variable Variable

Note: The chemical shifts are approximate and can vary depending on the solvent and
concentration. The primary distinguishing feature is the chemical shift of the H-1 proton.

13C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: 13C NMR Chemical Shifts (d) for 3,3,5-Trimethylcyclohexanol Isomers
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cis-3,3,5- trans-3,3,5-

Carbon Assignment Trimethylcyclohexanol (9, Trimethylcyclohexanol (9,
ppm) ppm)

C-1 (CH-OH) ~65 ~70

C-2 ~45 ~50

C-3 ~32 ~32

C-4 ~40 ~45

C-5 ~25 ~30

C-6 ~40 ~45

CHs-5 ~22 ~22

CHs-3 (axial) ~28 ~28

CHs-3 (equatorial) ~33 ~33

Note: The chemical shifts are approximate and can vary depending on the solvent and
concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 3,3,5-Trimethylcyclohexanol

Absorption Range

Functional Group Vibrational Mode Intensity
(cm=)

O-H Stretching (H-bonded) 3600 - 3200 Strong, Broad

C-H (sp3) Stretching 3000 - 2850 Strong

C-H Bending 1470 - 1365 Medium

C-O Stretching 1100 - 1000 Strong
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The IR spectrum for both isomers will be very similar, with the most prominent feature being the
broad O-H stretching band characteristic of alcohols.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The mass spectrum of 3,3,5-trimethylcyclohexanol provides information about its molecular
weight and fragmentation pattern. The molecular weight of 3,3,5-trimethylcyclohexanol is
142.24 g/mol .[1]

Table 4: Major Fragments in the Mass Spectrum of 3,3,5-Trimethylcyclohexanol

m/z Relative Intensity (%) Possible Fragment lon
127 Moderate [M - CHs]*

109 High [M - H20 - CH3]*

83 Moderate [CeHa1]*

71 Moderate [CsHaa]*

57 High [CaHo]* (tert-butyl cation)

Note: The fragmentation pattern is for a mixture of cis and trans isomers. The base peak is
often observed at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Protocols
NMR Spectroscopy

1H and 13C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the trimethylcyclohexanol sample in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, Acetone-ds, or DMSO-de) in a
clean, dry NMR tube.

o Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).
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e Acquisition Parameters for H NMR:
o Number of scans: 8-16
o Relaxation delay: 1-2 seconds
o Pulse width: 30-45 degrees
e Acquisition Parameters for 13C NMR:
o Number of scans: 128-1024 (due to the low natural abundance of 13C)
o Relaxation delay: 2-5 seconds

o Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy

FTIR spectra are typically recorded using a Fourier Transform Infrared Spectrometer.
o Sample Preparation (KBr Pellet Method):

o Grind a small amount of the solid trimethylcyclohexanol sample with anhydrous
potassium bromide (KBr) in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or
acetone).

o Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the sample.

o Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FTIR
spectrometer and acquire the spectrum, typically in the range of 4000-400 cm™1,
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Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (El)

source.

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via
a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile samples.

 lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualizations
Spectroscopic Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for utilizing different spectroscopic
techniques to determine the structure of an unknown compound, such as an isomer of
trimethylcyclohexanol.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b073185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Spectroscopic Analysis Workflow

Spectroscopic Techniques
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Functional Groups (e.g., -OH) Molecular Weight and Formula Connectivity and Stereochemistry

Structural Elucidation
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Caption: Workflow for structural elucidation.

Mass Spectrometry Fragmentation of 3,3,5-
Trimethylcyclohexanol

This diagram illustrates the key fragmentation pathways of 3,3,5-trimethylcyclohexanol in an
electron ionization mass spectrometer.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b073185?utm_src=pdf-body-img
https://www.benchchem.com/product/b073185?utm_src=pdf-body
https://www.benchchem.com/product/b073185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mass Spectrometry Fragmentation of 3,3,5-Trimethylcyclohexanol
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Caption: Key fragmentation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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